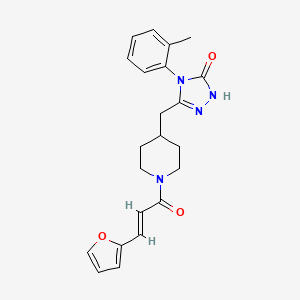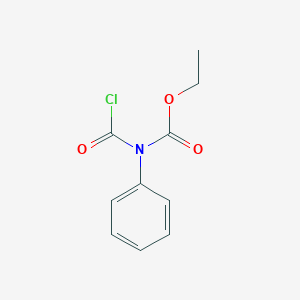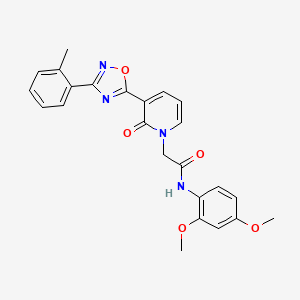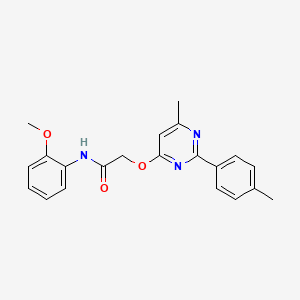![molecular formula C14H18FNO4S B2926706 3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1304005-64-8](/img/structure/B2926706.png)
3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid” is a chemical compound. It has a molecular weight of 232.23 . The IUPAC name for this compound is “3-[(4-fluorophenyl)sulfonyl]propanoic acid” and its InChI code is "1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code "1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)" . This indicates that the compound contains 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 4 oxygen atoms, and 1 sulfur atom.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 232.23 .Applications De Recherche Scientifique
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of the compound have been explored for their antiandrogen properties, useful in treating conditions like prostate cancer. Tucker et al. (1988) discuss the resolution of a nonsteroidal antiandrogen compound, showing the significance of its stereochemistry for biological activity (Tucker & Chesterson, 1988). Similarly, another study by Tucker, Crook, & Chesterson (1988) on the synthesis and structure-activity relationships of 3-substituted derivatives highlights the potential of these compounds as selective antiandrogens (Tucker, Crook, & Chesterson, 1988).
Polymer Science for Fuel Cell Applications
In the field of polymer science, such compounds have been utilized in the development of proton exchange membranes for fuel cell applications. Kim, Robertson, & Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s with sulfonated side chains, demonstrating good properties as polyelectrolyte membrane materials with high proton conductivity, essential for fuel cell performance (Kim, Robertson, & Guiver, 2008). Bae, Miyatake, & Watanabe (2009) further elaborated on the synthesis and properties of sulfonated block copolymers for similar applications, emphasizing the importance of molecular architecture for enhancing proton conductivity (Bae, Miyatake, & Watanabe, 2009).
Materials Chemistry and Luminescent Sensing
In materials chemistry, compounds incorporating sulfonate and carboxylate groups have been engineered for gas sorption, proton conductivity, and luminescent sensing of metal ions. Zhou et al. (2016) developed lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks that exhibit significant proton conductivity and potential for luminescent sensing of specific metal ions, illustrating the multifunctional nature of these materials (Zhou et al., 2016).
Propriétés
IUPAC Name |
3-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-12-4-6-13(7-5-12)21(19,20)16-9-1-2-11(10-16)3-8-14(17)18/h4-7,11H,1-3,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYPCIAUEZSGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide](/img/structure/B2926629.png)
![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2926630.png)
![(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2926635.png)



![2,4-Dimethyl-6-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926640.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2926642.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2926643.png)
![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2926646.png)
